molecular formula C12H11N3OS B11031671 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol CAS No. 890593-68-7

1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol

Cat. No.: B11031671
CAS No.: 890593-68-7
M. Wt: 245.30 g/mol
InChI Key: ICRINYJHBYGDKB-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazole derivatives. One common method involves the reaction of 2-aminobenzothiazole with 3,4-dimethyl-1H-pyrazol-5-one under acidic or basic conditions. The reaction can be catalyzed by various agents, such as piperidine or acetic acid, and typically requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave irradiation and solvent-free conditions, may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler compound with similar structural features but lacking the pyrazole moiety.

    3,4-Dimethyl-1H-pyrazole: Another related compound that lacks the benzothiazole ring.

Uniqueness

1-(1,3-Benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is unique due to the combination of benzothiazole and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

890593-68-7

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C12H11N3OS/c1-7-8(2)14-15(11(7)16)12-13-9-5-3-4-6-10(9)17-12/h3-6,14H,1-2H3

InChI Key

ICRINYJHBYGDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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